4-(p-Cyanophenyl)butyraldehyde
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H11NO |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
4-(4-oxobutyl)benzonitrile |
InChI |
InChI=1S/C11H11NO/c12-9-11-6-4-10(5-7-11)3-1-2-8-13/h4-8H,1-3H2 |
InChI Key |
KXQGRCMHTJUCJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCC=O)C#N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 P Cyanophenyl Butyraldehyde
Strategic Approaches to Carbon-Carbon Bond Formation in the Butyraldehyde (B50154) Moiety
The construction of the butyraldehyde side chain attached to the cyanophenyl ring is a critical aspect of synthesizing 4-(p-Cyanophenyl)butyraldehyde. This is accomplished through various carbon-carbon bond-forming reactions, such as catalytic hydroformylation, Grignard reactions, and the Wittig reaction.
Catalytic Hydroformylation Techniques for Aryl-Alkyl Systems
Hydroformylation, also known as the oxo process, is a important industrial method for producing aldehydes from alkenes. wikipedia.org This reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene, catalyzed by transition metal complexes. wikipedia.orgmt.com For the synthesis of this compound, a suitable precursor like 4-vinylbenzonitrile would undergo hydroformylation.
The choice of phosphine (B1218219) ligand in the rhodium catalyst plays a crucial role in determining the chemo- and regioselectivity of the hydroformylation reaction. rsc.org The steric and electronic properties of the ligand can influence whether the formyl group adds to the terminal or internal carbon of the alkene, thus controlling the ratio of linear to branched aldehyde products. rsc.org For instance, bulky phosphine ligands tend to promote the formation of the linear aldehyde, which is the desired isomer in the synthesis of this compound. mt.com Research has shown that modifying cobalt carbonyl catalysts with phosphine ligands, particularly those with large Tolman cone angles, favors the anti-Markovnikov addition, leading to linear products. rsc.org Similarly, in rhodium-catalyzed systems, the use of specific tetraphosphorus (B14172348) ligands has led to surprisingly high linear regioselectivity for the hydroformylation of styrene (B11656) and its derivatives. nih.gov
| Catalyst System | Substrate | Linear:Branched Ratio | Reference |
|---|---|---|---|
| Cobalt Carbonyl with PBu₃ Ligand | Terminal Alkene | Favors Linear Product | rsc.org |
| Rhodium Complex with Tetraphosphorus Ligand | Styrene | Up to 22:1 | nih.gov |
| P-ligand-modified Rh catalysts | Alkenes | High Linear Selectivity | mdpi.com |
Grignard Reactions and Related Organometallic Additions for Chain Extension
Grignard reactions provide a powerful tool for forming carbon-carbon bonds. organic-chemistry.org To synthesize the butyraldehyde moiety, a Grignard reagent, such as a p-cyanophenylmagnesium halide, could be reacted with a suitable four-carbon electrophile. For instance, the reaction of p-cyanophenylmagnesium bromide with an appropriate epoxide, like 1,2-epoxybutane, followed by oxidation of the resulting alcohol, would yield the desired carbon skeleton. Grignard reagents are highly nucleophilic and react with a wide range of electrophiles, including aldehydes, ketones, esters, and epoxides. leah4sci.commasterorganicchemistry.com The reaction with an epoxide, for example, results in the opening of the three-membered ring and the formation of a new carbon-carbon bond, extending the carbon chain. masterorganicchemistry.com
Alternatively, a Grignard reagent can react with a nitrile to form a ketone after hydrolysis of the intermediate imine. organic-chemistry.orgleah4sci.com While this does not directly produce the aldehyde, the resulting ketone can be a precursor to the desired product through further transformations.
Wittig Reaction and Subsequent Transformations for Alkyl Chain Construction
The Wittig reaction is a versatile method for synthesizing alkenes from aldehydes or ketones and a phosphonium (B103445) ylide (Wittig reagent). wikipedia.orgnih.gov This reaction can be employed to construct the four-carbon chain of this compound. For example, 4-cyanobenzaldehyde (B52832) could be reacted with a Wittig reagent containing a three-carbon chain, such as (3-oxopropyl)triphenylphosphonium bromide, to form an unsaturated aldehyde. Subsequent reduction of the double bond would then yield the final product.
The Wittig reaction is highly valued for its reliability in forming a carbon-carbon double bond at a specific location. nih.gov The ylide is typically prepared by treating a phosphonium salt with a strong base. masterorganicchemistry.com The reaction proceeds through a betaine (B1666868) intermediate to form an oxaphosphetane, which then decomposes to the alkene and triphenylphosphine (B44618) oxide. organic-chemistry.org The stereochemistry of the resulting alkene can often be controlled by the nature of the ylide and the reaction conditions. wikipedia.org
Functional Group Interconversions for Aldehyde Generation
In many synthetic routes, the aldehyde functionality is introduced at a later stage through the conversion of other functional groups. The cyano group itself, present in the starting material, can be a precursor to the aldehyde.
Nitriles can be converted to aldehydes through reduction. chemistrysteps.com A common method involves the use of diisobutylaluminium hydride (DIBAL-H) at low temperatures. libretexts.org This reagent reduces the nitrile to an imine, which is then hydrolyzed to the aldehyde upon aqueous workup. libretexts.org Careful control of the reaction conditions is necessary to prevent over-reduction to the primary amine. chemistrysteps.com Another approach is the Stephen aldehyde synthesis, which uses tin(II) chloride and hydrochloric acid. chemistrysteps.com
Alternatively, other functional groups can be converted to the aldehyde. For example, a primary alcohol can be oxidized to an aldehyde using a variety of reagents, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation. If the synthesis route yields a carboxylic acid, it can be reduced to the aldehyde using specific reducing agents like lithium tri-t-butoxyaluminum hydride. researchgate.net
| Reagent | Reaction Name/Type | Key Features | Reference |
|---|---|---|---|
| Diisobutylaluminium hydride (DIBAL-H) | Reduction | Requires low temperature to prevent over-reduction. | libretexts.org |
| Tin(II) chloride (SnCl₂) and HCl | Stephen Aldehyde Synthesis | Hydrolysis of the intermediate iminium salt. | chemistrysteps.com |
| Sodium hydride and zinc chloride | Reduction | Controlled reduction via iminyl zinc intermediates. | organic-chemistry.org |
Reduction of Carboxylic Acid Derivatives (e.g., esters, nitriles)
The reduction of carboxylic acid derivatives presents a common route to aldehydes. However, the direct reduction of a carboxylic acid to an aldehyde is challenging as the reaction tends to proceed to the corresponding primary alcohol. Therefore, less reactive derivatives such as esters or nitriles are often employed.
For the synthesis of this compound, a potential precursor would be an ester of 4-(p-cyanophenyl)butanoic acid. The reduction of such an ester can be achieved using sterically hindered hydride reagents that deliver a single hydride to the ester carbonyl, preventing over-reduction. Diisobutylaluminium hydride (DIBAL-H) is a widely used reagent for this transformation. The reaction is typically carried out at low temperatures to ensure the stability of the intermediate hemiacetal which, upon aqueous workup, yields the desired aldehyde.
Alternatively, the corresponding nitrile, 4-(p-cyanophenyl)butanenitrile, could be partially reduced to the aldehyde. This transformation can be achieved using reagents like DIBAL-H, where the nitrile is converted to an imine intermediate that is subsequently hydrolyzed to the aldehyde. Careful control of stoichiometry and reaction conditions is crucial to prevent the reduction of the aromatic nitrile group.
Table 1: Illustrative Conditions for the Reduction of a 4-(p-Cyanophenyl)butanoic Acid Ester
| Parameter | Condition |
| Substrate | Methyl 4-(p-cyanophenyl)butanoate |
| Reagent | Diisobutylaluminium hydride (DIBAL-H) |
| Solvent | Toluene |
| Temperature | -78 °C to -60 °C |
| Reaction Time | 1-3 hours |
| Workup | Aqueous acid (e.g., 1M HCl) |
| Typical Yield | 70-85% |
Oxidation of Corresponding Alcohols or Hydrocarbons
The oxidation of the primary alcohol, 4-(p-cyanophenyl)butan-1-ol, provides a direct route to this compound. A variety of oxidizing agents can be employed for this transformation, with the choice often depending on the desired selectivity and reaction conditions. Mild oxidizing agents are preferred to avoid over-oxidation to the carboxylic acid.
Commonly used reagents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane (DMP). These reagents are known for their high selectivity in oxidizing primary alcohols to aldehydes. More recently, catalytic methods employing a stable nitroxyl (B88944) radical such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) in the presence of a co-oxidant like sodium hypochlorite (B82951) have gained prominence due to their efficiency and milder reaction conditions.
Table 2: Illustrative Conditions for the Oxidation of 4-(p-Cyanophenyl)butan-1-ol
| Parameter | Condition |
| Substrate | 4-(p-Cyanophenyl)butan-1-ol |
| Reagent | Pyridinium chlorochromate (PCC) |
| Solvent | Dichloromethane (B109758) (CH2Cl2) |
| Temperature | Room Temperature |
| Reaction Time | 2-4 hours |
| Workup | Filtration through silica (B1680970) gel |
| Typical Yield | 80-95% |
Optimization of Reaction Conditions for Research-Scale and Scalable Synthesis
Solvent Effects and Green Chemistry Considerations
The choice of solvent can significantly impact the outcome of a chemical reaction, influencing reaction rates, selectivity, and ease of product isolation. In the synthesis of aldehydes, particularly through oxidation, the solvent's role is critical. For instance, in the oxidation of primary alcohols, performing the reaction in the absence of water can prevent the formation of the aldehyde hydrate, which is more susceptible to over-oxidation to the carboxylic acid. wikipedia.org
In recent years, there has been a considerable push towards the adoption of greener solvents to minimize the environmental impact of chemical processes. Traditional solvents like dichloromethane are being replaced with more benign alternatives such as 2-methyltetrahydrofuran (B130290) or cyclopentyl methyl ether. researchgate.net Solvent-free reaction conditions are also being explored, which can lead to higher reaction rates and simplified purification procedures. researchgate.net For instance, the oxidation of alcohols using supported gold catalysts has been shown to be highly efficient under solvent-free conditions.
Table 3: Comparison of Solvents in a Generic TEMPO-Catalyzed Alcohol Oxidation
| Solvent | Relative Rate | Aldehyde Selectivity | Green Chemistry Consideration |
| Dichloromethane | 1.0 | High | Halogenated, environmental concern |
| Ethyl Acetate | 0.8 | High | Greener alternative |
| Acetonitrile | 1.2 | Moderate | Volatile, toxic |
| Toluene | 0.7 | High | Aromatic, volatile |
| Solvent-free | Varies | High | Ideal from a green chemistry perspective |
Temperature, Pressure, and Catalyst Loading Optimization
Optimizing reaction parameters such as temperature, pressure, and catalyst loading is essential for maximizing the yield and selectivity of the desired product while minimizing reaction time and energy consumption.
Temperature: The effect of temperature is highly dependent on the specific reaction. In hydroformylation reactions, for example, higher temperatures can sometimes lead to a decrease in regioselectivity. researchgate.net For enzyme-catalyzed reactions, there is an optimal temperature at which the enzyme exhibits maximum activity.
Pressure: Pressure is a critical parameter in reactions involving gases, such as hydroformylation. An increase in the total pressure of syngas (CO/H₂) generally leads to an increased reaction rate. researchgate.net However, the partial pressures of carbon monoxide and hydrogen can also influence the selectivity of the reaction.
Catalyst Loading: The amount of catalyst used can significantly affect the reaction rate and cost-effectiveness of a process. Optimizing the catalyst loading involves finding the minimum amount of catalyst required to achieve a high conversion in a reasonable amount of time.
Table 4: Illustrative Optimization of Catalyst Loading for a Generic Alcohol Oxidation
| Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) |
| 0.1 | 12 | 65 |
| 0.5 | 6 | 92 |
| 1.0 | 4 | >98 |
| 2.0 | 4 | >98 |
Chemo- and Regioselective Synthesis Strategies
Chemoselectivity refers to the preferential reaction of one functional group over another in a molecule containing multiple functional groups. In the synthesis of this compound, a key challenge is to selectively modify the desired functional group without affecting the cyano group. For example, during the reduction of a carboxylic acid derivative, a reducing agent must be chosen that selectively reduces the ester or amide to an aldehyde without reducing the aromatic nitrile.
Regioselectivity is the preference for bond-making or bond-breaking in one direction over all other possible directions. A prime example of the importance of regioselectivity is in the hydroformylation of an alkene precursor to this compound. The hydroformylation of a terminal alkene can result in the formation of two isomeric aldehydes: a linear aldehyde and a branched aldehyde. The choice of catalyst and ligands plays a crucial role in directing the reaction towards the desired linear product. rsc.org
Table 5: Illustrative Example of Regioselectivity in the Hydroformylation of a Styrene Derivative
| Catalyst/Ligand System | Temperature (°C) | Pressure (bar) | Linear:Branched Ratio |
| Rh/PPh₃ | 80 | 20 | 2:1 |
| Rh/diphosphine | 80 | 20 | 10:1 |
| Rh/phosphite | 60 | 10 | >20:1 |
Chemical Reactivity and Transformative Potential of 4 P Cyanophenyl Butyraldehyde
Reactions Involving the Aldehyde Functionality
The chemical behavior of 4-(p-Cyanophenyl)butyraldehyde is largely dictated by its two primary functional groups: the aromatic nitrile (cyanophenyl) and the aliphatic aldehyde. The aldehyde group, in particular, serves as a versatile hub for a wide array of chemical transformations due to the electrophilic nature of its carbonyl carbon. This section explores the reactivity of this aldehyde functionality, focusing on nucleophilic additions and condensation reactions that underscore its potential in synthetic organic chemistry.
Nucleophilic Additions to the Carbonyl Group
The polarized carbon-oxygen double bond of the aldehyde group is highly susceptible to attack by nucleophiles. This fundamental reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds, providing pathways to a diverse range of molecular architectures.
Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) compounds, are powerful carbon-based nucleophiles that readily add to aldehydes. wikipedia.orgyoutube.com The reaction with this compound involves the nucleophilic attack of the organometallic's carbanionic component on the carbonyl carbon. youtube.com This addition breaks the carbonyl's pi bond, forming a magnesium or lithium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield a secondary alcohol. masterorganicchemistry.comlibretexts.org
This reaction is a cornerstone for carbon-carbon bond formation, enabling the extension of the molecule's carbon skeleton. masterorganicchemistry.com The choice of organometallic reagent dictates the nature of the alkyl or aryl group added to the carbonyl carbon. libretexts.orgorganic-chemistry.org While the nitrile group is generally less reactive towards these organometallics, especially at low temperatures, careful control of reaction conditions is necessary to avoid potential side reactions.
Table 1: Representative Organometallic Additions to this compound
| Organometallic Reagent (R-M) | Reagent Name | Product |
|---|---|---|
| CH₃MgBr | Methylmagnesium bromide | 1-(4-cyanophenyl)-5-hydroxypentane |
| PhLi | Phenyllithium | 1-(4-cyanophenyl)-4-phenylbutan-1-ol |
Note: The products listed are the result of the reaction with this compound followed by an acidic workup.
The aldehyde functionality can be readily reduced to a primary alcohol using complex metal hydrides. libretexts.org Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) act as sources of the hydride ion (H⁻), which serves as the nucleophile. ucalgary.ca The hydride attacks the electrophilic carbonyl carbon, forming an alkoxide intermediate that is subsequently protonated during workup to give the final alcohol product. libretexts.org
Sodium borohydride is a mild reducing agent and is highly effective for the selective reduction of aldehydes and ketones. libretexts.org It would convert this compound to 4-(4-cyanophenyl)butan-1-ol without affecting the more resistant nitrile group. Lithium aluminum hydride is a much more powerful reducing agent and, while it would also reduce the aldehyde, it has the potential to simultaneously reduce the nitrile group to a primary amine, depending on the reaction conditions. libretexts.org Therefore, for selective aldehyde reduction, NaBH₄ is the preferred reagent.
Table 2: Hydride Reduction of this compound
| Hydride Reagent | Typical Solvent | Product (Selective Aldehyde Reduction) |
|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 4-(4-cyanophenyl)butan-1-ol |
*Use of LiAlH₄ requires careful control to prevent over-reduction of the nitrile group.
Aldehydes react with primary amines (R-NH₂) and related nitrogen compounds to form carbon-nitrogen double bonds. ucalgary.ca The reaction with a primary amine yields an imine (also known as a Schiff base), while the reaction with hydroxylamine (B1172632) (NH₂OH) produces an oxime. libretexts.org
The mechanism involves an initial nucleophilic attack by the nitrogen atom of the amine on the carbonyl carbon, forming a neutral carbinolamine intermediate after proton transfer. libretexts.org This reaction is typically catalyzed by a mild acid. lumenlearning.com The acid then protonates the hydroxyl group of the carbinolamine, converting it into a good leaving group (water). libretexts.org Subsequent elimination of water and deprotonation yields the final imine or oxime product. libretexts.org The formation of these C=N bonds is reversible and often driven to completion by the removal of water. lumenlearning.com
Table 3: Formation of Imines and Oximes from this compound
| Nitrogen Nucleophile | Reagent Name | Product Type | Product Name |
|---|---|---|---|
| CH₃NH₂ | Methylamine | Imine | N-(4-(4-cyanophenyl)butylidene)methanamine |
| C₆H₅NH₂ | Aniline | Imine | N-(4-(4-cyanophenyl)butylidene)aniline |
Condensation Reactions (e.g., Aldol (B89426), Knoevenagel, Mannich)
Condensation reactions are a class of reactions where two molecules combine, often with the loss of a small molecule like water. masterorganicchemistry.com The aldehyde group of this compound is a prime substrate for several important condensation reactions that form new carbon-carbon bonds. organic-chemistry.org
Aldol Condensation: An aldehyde with α-hydrogens, such as this compound, can undergo a base-catalyzed self-condensation. quora.com A base abstracts an α-hydrogen to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of a second aldehyde molecule. masterorganicchemistry.com The initial product is a β-hydroxy aldehyde, which can often be dehydrated upon heating to form a more stable α,β-unsaturated aldehyde. organic-chemistry.org
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound possessing an active methylene (B1212753) group (e.g., diethyl malonate, malononitrile), catalyzed by a weak base like piperidine (B6355638) or pyridine (B92270). wikipedia.orgsigmaaldrich.com The reaction proceeds via nucleophilic addition to the aldehyde followed by dehydration to yield a stable, conjugated product. nih.govorganic-chemistry.org This method is highly efficient for creating substituted alkenes.
Mannich Reaction: This is a three-component condensation of an aldehyde, a primary or secondary amine, and a compound with an acidic α-proton (an enolizable carbonyl compound). wikipedia.orgorganic-chemistry.org The reaction begins with the formation of an electrophilic iminium ion from this compound and the amine. adichemistry.com This ion is then attacked by the enol form of the active hydrogen compound, resulting in a β-amino carbonyl compound known as a Mannich base. oarjbp.comnih.gov
Table 4: Potential Condensation Reactions
| Reaction Name | Reactants | Catalyst/Conditions | General Product Structure |
|---|---|---|---|
| Aldol (self-condensation) | This compound (2 equiv.) | NaOH, heat | α,β-Unsaturated aldehyde |
| Knoevenagel | This compound + Malononitrile | Piperidine, heat | Dicyano-substituted alkene |
The transformative potential of this compound extends to its use as a precursor in the synthesis of more complex cyclic structures through intramolecular reactions. In a research context, the molecule could be strategically modified to contain a second functional group capable of reacting with the aldehyde.
For example, a hypothetical research project might involve the conversion of the nitrile group into a methyl ketone via a Grignard reaction with methylmagnesium bromide followed by hydrolysis. The resulting keto-aldehyde, 4-(4-acetylphenyl)butyraldehyde, would possess both an aldehyde and a ketone, with α-hydrogens on the ketone side. Under basic conditions, this molecule could undergo an intramolecular aldol condensation. The enolate formed at the ketone's α-carbon could attack the aldehyde carbonyl, leading to the formation of a five- or six-membered ring after dehydration, yielding a substituted cyclic enone. Such strategies are fundamental in the synthesis of polycyclic compounds and natural product analogues.
Oxidation Reactions to Carboxylic Acids
The aldehyde functional group in this compound is susceptible to oxidation, a fundamental transformation that converts it into a carboxylic acid. This reaction is a cornerstone in organic synthesis, and various reagents can achieve this conversion with high efficiency. nih.govorganic-chemistry.org The oxidation of this compound yields 4-(p-Cyanophenyl)butyric acid, a transformation that maintains the integrity of the cyano group and the aromatic ring.
A range of oxidizing agents can be employed for this purpose, from classic metal-based reagents to more modern, milder methods. organic-chemistry.org For instance, reagents like pyridinium (B92312) chlorochromate (PCC) catalyzed by periodic acid (H₅IO₆) or Oxone can facilitate this transformation effectively. organic-chemistry.org Metal-free approaches, such as using N-hydroxyphthalimide (NHPI) in the presence of oxygen, also provide a green alternative for this oxidation. organic-chemistry.org The choice of reagent can be critical, especially when dealing with sensitive substrates, to avoid unwanted side reactions.
Table 1: Exemplary Conditions for the Oxidation of this compound
| Oxidizing Agent/System | Solvent | Typical Conditions | Product |
| Iron(III) Nitrate (Fe(NO₃)₃) | Water | Hydrothermal, 200°C | 4-(p-Cyanophenyl)butyric acid |
| Pyridinium Chlorochromate (PCC) / H₅IO₆ | Acetonitrile | Room Temperature | 4-(p-Cyanophenyl)butyric acid |
| N-Hydroxyphthalimide (NHPI) / O₂ | Organic Solvent | Mild Conditions | 4-(p-Cyanophenyl)butyric acid |
| Sodium Perborate | Acetic Acid | Room Temperature | 4-(p-Cyanophenyl)butyric acid |
Reactions Involving the Cyano Group
The cyano (nitrile) group is a versatile functional handle, capable of undergoing a variety of transformations, including hydrolysis, reduction, and nucleophilic additions. chemistrysteps.comresearchgate.net
Hydrolysis to Carboxylic Acids or Amides
The cyano group of this compound can be hydrolyzed under acidic or basic conditions to first form an amide intermediate, 4-(p-carbamoylphenyl)butyraldehyde, which can then be further hydrolyzed to the corresponding carboxylic acid, 4-(p-carboxyphenyl)butyraldehyde. chemistrysteps.com
The reaction proceeds in two main stages. chemistrysteps.com First, the nitrile is converted to an amide. In acid-catalyzed hydrolysis, protonation of the nitrogen atom activates the triple bond for a nucleophilic attack by water. chemistrysteps.com Subsequent tautomerization yields the amide. chemistrysteps.com Under basic conditions, the hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile. chemistrysteps.com The second stage involves the hydrolysis of the amide to the carboxylic acid. chemistrysteps.com Controlling the reaction conditions, such as temperature and reaction time, can allow for the selective isolation of the amide intermediate.
Reduction to Amines
The cyano group can be reduced to a primary amine, a valuable transformation for the synthesis of various biologically active molecules and building blocks. This reduction converts the nitrile in this compound to an aminomethyl group, yielding 4-(p-(aminomethyl)phenyl)butyraldehyde.
Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used for this transformation. chemistrysteps.com The reaction involves the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond. chemistrysteps.com Catalytic hydrogenation, using catalysts such as Raney nickel or platinum oxide under a hydrogen atmosphere, is another effective method for the reduction of nitriles to primary amines.
Nucleophilic Additions to the Nitrile (e.g., formation of ketones or amidines)
The electrophilic carbon atom of the nitrile group is susceptible to attack by various nucleophiles. A prominent example is the reaction with organometallic reagents, such as Grignard reagents (R-MgX) or organolithium compounds (R-Li), which leads to the formation of ketones after an aqueous workup. researchgate.net For instance, the reaction of this compound with methylmagnesium bromide, followed by hydrolysis, would yield 4-(p-acetylphenyl)butyraldehyde.
The reaction begins with the nucleophilic addition of the organometallic reagent to the carbon of the cyano group, forming an imine anion intermediate. This intermediate is then hydrolyzed upon the addition of water or acid to produce the corresponding ketone. This method provides a powerful tool for carbon-carbon bond formation.
Reactivity of the Aromatic Ring in Directed Transformations
Electrophilic Aromatic Substitution (Directed Functionalization)
The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution (EAS), allowing for the introduction of various functional groups onto the ring. dalalinstitute.comuci.edu The position of the incoming electrophile is directed by the two existing substituents: the alkyl chain (-CH₂CH₂CH₂CHO) and the cyano group (-CN).
The alkyl chain is an ortho, para-directing and activating group, meaning it increases the electron density of the aromatic ring and directs incoming electrophiles to the positions ortho and para to itself. uci.edu Conversely, the cyano group is a meta-directing and deactivating group due to its electron-withdrawing nature. uci.edu
In this compound, these two groups are para to each other. The directing effects of both groups reinforce each other, directing the incoming electrophile to the positions ortho to the alkyl chain, which are also meta to the cyano group. Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, or Friedel-Crafts reactions will predominantly occur at the two equivalent positions adjacent to the butylaldehyde substituent. masterorganicchemistry.com
Table 2: Predicted Products of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents | Major Product |
| Nitration | HNO₃, H₂SO₄ | 4-(2-Nitro-4-cyanophenyl)butyraldehyde |
| Bromination | Br₂, FeBr₃ | 4-(2-Bromo-4-cyanophenyl)butyraldehyde |
| Sulfonation | SO₃, H₂SO₄ | 4-(2-Sulfo-4-cyanophenyl)butyraldehyde |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-(2-Acyl-4-cyanophenyl)butyraldehyde |
Based on a thorough review of available scientific literature, there is currently no specific, detailed research focusing on the participation of this compound in cascade and multicomponent reactions. While the aldehyde functional group is a common component in such reactions (e.g., Hantzsch pyridine synthesis, Biginelli reaction, Ugi reaction), the specific reactivity and transformative potential of this compound in these complex, one-pot syntheses have not been explicitly documented in the reviewed sources.
Therefore, a detailed discussion, research findings, and data tables for section "3.4. Cascade and Multicomponent Reactions Incorporating this compound" cannot be provided at this time.
Applications of 4 P Cyanophenyl Butyraldehyde As a Versatile Synthetic Intermediate in Chemical Research
Precursor in the Synthesis of Complex Organic Molecules
The reactivity of the aldehyde group in 4-(p-Cyanophenyl)butyraldehyde makes it a key starting material for the synthesis of more intricate molecular architectures.
Construction of Advanced Chemical Research Intermediates
As a versatile building block, this compound can be transformed into a variety of advanced intermediates for chemical research. The aldehyde functionality can readily undergo a wide range of chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in carbon-carbon bond-forming reactions such as the Wittig, Grignard, and aldol (B89426) reactions. These transformations allow for the introduction of new functional groups and the extension of the carbon skeleton, leading to the creation of complex intermediates that are valuable in pharmaceutical and agrochemical research. For instance, intermediates derived from this compound can be utilized in the synthesis of biologically active molecules where the cyanophenyl group plays a crucial role in binding to target proteins.
Building Block for Novel Heterocyclic Compounds
Heterocyclic compounds are a cornerstone of medicinal chemistry, and this compound serves as a valuable precursor for their synthesis. anjs.edu.iq The aldehyde group can react with various dinucleophiles to form a wide array of heterocyclic rings. For example, condensation with hydrazines can yield pyrazoles, while reaction with hydroxylamine (B1172632) can produce isoxazoles. Furthermore, multicomponent reactions involving this aldehyde can lead to the efficient construction of complex heterocyclic systems in a single step. The resulting heterocyclic compounds, bearing a cyanophenyl substituent, are of significant interest for their potential biological activities. For example, thiazole-based compounds containing a 4-cyanophenyl group have been synthesized and shown to possess anticancer properties. nih.govnih.gov Similarly, other cyanophenyl-substituted heterocycles have been investigated for various therapeutic applications. amazonaws.com
Role in the Synthesis of Precursors for Advanced Materials Research
The presence of both the aromatic cyano group and the reactive aldehyde functionality in this compound makes it a promising candidate for the synthesis of precursors for advanced materials with interesting optical and electronic properties.
Monomer or Intermediate for Polymer Synthesis
The aldehyde group of this compound can be utilized in polymerization reactions. For instance, it can undergo condensation polymerization with other monomers containing active methylene (B1212753) groups or amino functionalities to form novel polymers. The cyanophenyl group, incorporated into the polymer backbone or as a pendant group, can impart specific properties to the resulting material, such as thermal stability, liquid crystalline behavior, or specific solubility characteristics. While direct polymerization of this compound is not extensively documented, the copolymerization of related cyanophenyl acrylates has been reported, demonstrating the utility of the cyanophenyl moiety in polymer chemistry. researchgate.net
Building Block for Photoactive or Electroactive Molecules (e.g., related to AzaBODIPYs, Porphyrins)
The cyanophenyl group is a well-known electron-withdrawing group that can influence the photophysical and electrochemical properties of a molecule. By incorporating this compound into larger conjugated systems, it is possible to synthesize novel photoactive and electroactive molecules. The aldehyde group provides a convenient handle for extending the conjugation through reactions like the Knoevenagel or Wittig reaction. These resulting molecules could find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as fluorescent probes. The synthesis of various cyanophenyl-containing compounds for such applications has been an active area of research.
Derivatization for Combinatorial Library Synthesis in Chemical Discovery
Combinatorial chemistry is a powerful tool for the rapid synthesis of large numbers of diverse compounds for high-throughput screening in drug discovery and materials science. researchgate.net this compound is an attractive scaffold for the generation of combinatorial libraries due to its two distinct points of chemical diversity.
The aldehyde group can be readily derivatized through a multitude of reactions, such as reductive amination, to introduce a wide variety of amine-containing building blocks. Simultaneously or sequentially, the cyano group can be transformed into other functionalities, such as a tetrazole or an amidine, further increasing the structural diversity of the library. This dual-functional nature allows for the creation of "libraries from a library," where an initial library generated through derivatization of the aldehyde can be further diversified by modifying the cyano group. This approach enables the efficient exploration of a vast chemical space to identify molecules with desired biological activities or material properties.
Contribution to the Development of New Synthetic Methodologies
The utility of this compound as a synthetic intermediate is notably highlighted by its role in the development of novel synthetic pathways for complex molecules. Although not extensively featured in the broad development of new, generalizable synthetic methodologies, its specific application in creating a more efficient synthesis for the anticancer drug Pemetrexed serves as a significant case study. This demonstrates the compound's potential to act as a crucial building block in the strategic construction of pharmaceutical agents.
Detailed research has been conducted on the synthesis of Pemetrexed intermediates, where this compound is a key starting material. The developed methodology involves a multi-step sequence that leverages the reactivity of both the aldehyde and the cyano functionalities.
One developed process begins with the bromination of this compound. This reaction forms the intermediate 1-hydroxy-2-bromo-4-(4-cyanophenyl)butanal. This step is critical as it introduces a new reactive site on the aliphatic chain, paving the way for subsequent cyclization reactions. Following the bromination, the resulting intermediate is reacted with 2,4-diamino-6-hydroxypyrimidine. This reaction, carried out under specific conditions, leads to the formation of a key heterocyclic core structure of Pemetrexed.
The specifics of this synthetic approach, including the reagents and conditions, have been detailed in patent literature, outlining a novel process for the preparation of Pemetrexed intermediates. The following table summarizes the key transformation where this compound is utilized.
| Starting Material | Reaction | Reagents | Product |
| This compound | Bromination and subsequent reaction with a pyrimidine (B1678525) derivative | 1. Bromine 2. 2,4-diamino-6-hydroxypyrimidine, Sodium Acetate | Pemetrexed Intermediate |
This application of this compound showcases its role in facilitating a new synthetic route to a commercially important pharmaceutical. While this may not represent the development of a broadly applicable new reaction, it underscores the value of this aldehyde in the field of process chemistry and drug synthesis, where the development of efficient and novel pathways to existing drugs is of paramount importance.
Advanced Analytical and Spectroscopic Methodologies for Research on 4 P Cyanophenyl Butyraldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the structure of 4-(p-Cyanophenyl)butyraldehyde. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts, integration, and signal splitting. mnstate.edu The ¹³C NMR spectrum indicates the number of unique carbon atoms in the molecule. docbrown.infooregonstate.edu
In a typical analysis, the aldehyde proton (-CHO) is expected to appear as a triplet in the downfield region of the ¹H NMR spectrum (around 9.8 ppm) due to coupling with the adjacent methylene (B1212753) (CH₂) group. The aromatic protons of the p-substituted benzene (B151609) ring would appear as two distinct doublets between 7.0 and 8.0 ppm, characteristic of an AA'BB' system. The aliphatic protons of the butyl chain would present as multiplets in the upfield region (1.5-3.0 ppm). docbrown.info
The ¹³C NMR spectrum would show distinct signals for the carbonyl carbon (downfield, ~202 ppm), the nitrile carbon (~118 ppm), the four unique aromatic carbons, and the three aliphatic carbons of the butyl chain. docbrown.info
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Splitting Pattern | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Aldehyde (-CHO) | ~9.8 | Triplet (t) | ~202 |
| Aromatic (2H, ortho to -CN) | ~7.7 | Doublet (d) | ~133 |
| Aromatic (2H, meta to -CN) | ~7.4 | Doublet (d) | ~130 |
| Benzylic (-CH₂-) | ~2.8 | Triplet (t) | ~45 |
| Methylene (-CH₂-) | ~2.5 | Multiplet (m) | ~35 |
| Methylene (-CH₂-) | ~2.0 | Multiplet (m) | ~22 |
| Nitrile (-C≡N) | N/A | N/A | ~118 |
| Quaternary Aromatic (ipso to -CN) | N/A | N/A | ~112 |
Note: Predicted values are based on standard chemical shift ranges and data from analogous structures like butyraldehyde (B50154) and cyanophenyl derivatives. Actual values may vary based on solvent and experimental conditions.
For unambiguous assignment of all proton and carbon signals and to confirm the connectivity within complex structures, two-dimensional (2D) NMR techniques are employed. researchgate.netiranchembook.ir
COSY (Correlation Spectroscopy): This homonuclear technique identifies proton-proton (¹H-¹H) couplings. bmrb.io For this compound, COSY would show cross-peaks connecting the aldehyde proton to the adjacent CH₂ group, and sequential correlations between all the methylene groups in the butyl chain, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Correlation): These experiments correlate protons with their directly attached carbons (¹H-¹³C one-bond coupling). bmrb.iomdpi.com This allows for the definitive assignment of each carbon signal by linking it to its known proton signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds). It is crucial for identifying connectivity across quaternary carbons (which have no attached protons). For instance, HMBC would show correlations from the benzylic protons to the aromatic carbons and the nitrile carbon, confirming the attachment point of the butyl chain to the cyanophenyl ring. mdpi.com
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is particularly useful for determining stereochemistry and conformation in more complex molecules.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby providing the molecular weight of a compound and insights into its structure through fragmentation analysis. nih.govnist.gov
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. docbrown.info This precision allows for the determination of the elemental formula of a compound. For this compound, with the molecular formula C₁₁H₁₁NO, the calculated monoisotopic mass is 173.0841 g/mol . HRMS analysis would be expected to yield a molecular ion peak [M]⁺ or a protonated molecular peak [M+H]⁺ that matches this exact mass, unequivocally confirming its elemental composition.
Tandem Mass Spectrometry (MS/MS) is used to study the fragmentation pathways of a selected ion. nih.gov In an MS/MS experiment, the molecular ion of this compound (m/z 173) would be isolated and then subjected to collision-induced dissociation (CID) to generate fragment ions. Analyzing these fragments helps to piece together the molecular structure.
Key fragmentation pathways would likely include:
McLafferty rearrangement: A characteristic fragmentation of aldehydes and ketones, which would result in the formation of a neutral enol fragment and a charged radical cation. For this compound, this could lead to the loss of propene (C₃H₆), resulting in a fragment at m/z 131.
Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group, leading to the loss of a propyl radical ([M-43]⁺, m/z 130) or a formyl radical ([M-29]⁺, m/z 144).
Benzylic cleavage: Fission of the bond between the first and second carbons of the alkyl chain, which would produce a stable cyanotropylium ion or a related benzylic cation at m/z 116.
Table 2: Predicted Key Mass Fragments for this compound
| m/z Value | Possible Ion Structure | Fragmentation Pathway |
|---|---|---|
| 173 | [C₁₁H₁₁NO]⁺ | Molecular Ion [M]⁺ |
| 144 | [C₁₀H₁₀N]⁺ | Loss of formyl radical (•CHO) |
| 130 | [C₈H₆NO]⁺ | Loss of propyl radical (•C₃H₇) |
Vibrational Spectroscopy for Functional Group Identification (IR, Raman)
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are excellent for identifying the presence of specific functional groups, as each group has characteristic vibrational frequencies. doi.orgrsc.org
For this compound, the key functional groups are the nitrile (-C≡N), the aldehyde (-CHO), the aromatic ring, and the aliphatic chain.
IR Spectroscopy: The IR spectrum would be dominated by a strong, sharp absorption from the aldehyde carbonyl (C=O) stretch, typically around 1700-1725 cm⁻¹. Another key feature would be the nitrile (C≡N) stretch, which appears as a medium-intensity, sharp peak in the 2220-2240 cm⁻¹ region. chemicalbook.com The aldehyde C-H stretch would be visible as two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹. Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ range, while aliphatic C-H stretches would be found just below 3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information. The nitrile stretch (2220-2240 cm⁻¹) is typically very strong and sharp in the Raman spectrum, making it a prominent feature. nih.gov The symmetric stretching of the benzene ring also gives a strong Raman signal. The carbonyl stretch is generally weaker in Raman than in IR.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
|---|---|---|---|
| Nitrile (-C≡N) | Stretch | 2220-2240 (Medium, Sharp) | 2220-2240 (Strong, Sharp) |
| Aldehyde (-CHO) | C=O Stretch | 1700-1725 (Strong, Sharp) | 1700-1725 (Weak) |
| Aldehyde (-CHO) | C-H Stretch | ~2720, ~2820 (Weak) | ~2720, ~2820 (Medium) |
| Aromatic Ring | C=C Stretch | 1450-1600 (Variable) | 1450-1600 (Strong) |
Chromatographic Techniques for Purity Assessment and Isolation in Research
Chromatography is an indispensable tool in the study of this compound, serving the dual purposes of purity assessment and preparative isolation. Given that the compound is often synthesized, purification from starting materials, by-products, and catalysts is essential. Techniques such as column chromatography using silica (B1680970) gel are commonly employed for purification on a laboratory scale. wiley-vch.de For analytical purposes, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the predominant methods for determining the purity of a sample with high accuracy.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the analysis of volatile and thermally stable compounds like this compound. In this method, the sample is vaporized and separated based on its boiling point and affinity for a stationary phase within a capillary column. phcog.com The separated components then enter a mass spectrometer, which ionizes the molecules and fragments them. The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint, allowing for definitive identification. phcog.com
The mass spectrum of this compound would be expected to show a molecular ion peak (M+) corresponding to its molecular weight. Key fragmentation patterns would likely include the loss of aldehyde-related fragments (e.g., -CHO, -C₃H₆CHO) and cleavage at the benzylic position, providing structural confirmation. GC-MS is particularly effective for identifying and quantifying trace impurities in a sample.
| Parameter | Typical Value/Condition |
|---|---|
| GC Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane) phcog.comrsc.org |
| Carrier Gas | Helium or Hydrogen rsc.orgnih.gov |
| Inlet Temperature | 250-280 °C |
| Temperature Program | Initial hold at a lower temperature (e.g., 50-70 °C), followed by a ramp (e.g., 10-20 °C/min) to a final temperature (e.g., 280-300 °C) |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV phcog.com |
| MS Scan Range | 50-550 amu phcog.com |
This table outlines typical parameters for the GC-MS analysis of an aromatic aldehyde like this compound.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment and, crucially, the quantitative analysis of this compound. It is particularly advantageous for compounds that may not be sufficiently volatile or stable for GC analysis. The separation is based on the compound's partitioning between a liquid mobile phase and a solid stationary phase (typically a packed column).
For this compound, a reversed-phase HPLC method is commonly employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile and water). Detection is most effectively achieved with a UV detector set to a wavelength where the cyanophenyl chromophore absorbs strongly (e.g., ~235 nm). For quantitative analysis, a calibration curve is constructed by running known concentrations of a pure standard. This allows the concentration of the analyte in an unknown sample to be determined with high precision by measuring its peak area.
| Parameter | Typical Value/Condition |
|---|---|
| HPLC Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water |
| Flow Rate | 0.5-1.5 mL/min wiley-vch.de |
| Detection | UV-Vis Detector set at an absorption maximum (e.g., 235 nm) wiley-vch.de |
| Column Temperature | Ambient or controlled (e.g., 25-40 °C) |
| Injection Volume | 5-20 µL |
This table provides a representative set of parameters for the quantitative HPLC analysis of this compound.
X-ray Diffraction for Solid-State Structural Confirmation of Derivatives
X-ray diffraction (XRD) analysis of a single crystal is the most definitive method for determining the three-dimensional atomic arrangement of a molecule. While obtaining suitable crystals of this compound itself may be challenging due to the reactivity of the aldehyde group or its physical state, its crystalline derivatives can be readily analyzed. Common derivatives for aldehydes include hydrazones, oximes, or semicarbazones, which are typically more stable and have a higher propensity to form high-quality crystals.
The analysis of such a derivative provides unambiguous confirmation of the molecular structure, including precise bond lengths, bond angles, and torsional angles. This data is invaluable for confirming the compound's constitution, stereochemistry (if applicable), and understanding intermolecular interactions such as hydrogen bonding or π-stacking in the solid state. The crystal structure of a related compound, N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide, illustrates the detailed geometric information that can be obtained, such as the planarity of the aromatic ring and the specific bond lengths of the functional groups. mdpi.com
| Crystallographic Parameter | Hypothetical Data for a Derivative |
|---|---|
| Chemical Formula | e.g., C₁₂H₁₃N₃O |
| Crystal System | e.g., Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c or P2₁2₁2₁ mdpi.com |
| Unit Cell Dimensions (Å) | a = 8.2, b = 10.7, c = 13.0 mdpi.com |
| Volume (ų) | ~1140 |
| Calculated Density (g/cm³) | ~1.25 |
| Key Bond Length (C≡N) (Å) | ~1.14-1.16 |
This table presents hypothetical crystallographic data for a representative crystalline derivative of this compound, with some values informed by published structures of similar molecules. mdpi.com
Mechanistic Investigations of Reactions Involving 4 P Cyanophenyl Butyraldehyde
Elucidation of Reaction Pathways and Transition States
Detailed computational studies to elucidate the specific reaction pathways and transition states for reactions involving 4-(p-Cyanophenyl)butyraldehyde are not readily found in the current body of scientific literature. However, for common reactions that aldehydes undergo, such as nucleophilic additions and oxidations, the general mechanisms are well-established.
For instance, in a nucleophilic addition reaction , the carbon atom of the aldehyde group is the electrophilic center. A nucleophile would attack this carbon, leading to the formation of a tetrahedral intermediate. The transition state for this step would involve the partial formation of the new bond between the nucleophile and the carbonyl carbon, and the partial breaking of the carbon-oxygen pi bond. The presence of the electron-withdrawing cyanophenyl group would likely influence the energy of this transition state by stabilizing the developing negative charge on the oxygen atom through resonance and inductive effects.
Computational chemistry would be a key tool in mapping these pathways. Methods such as Density Functional Theory (DFT) could be employed to model the reactants, transition states, and products. These calculations would provide insights into the activation energies and reaction thermodynamics, helping to predict the most favorable reaction pathways.
Kinetic Studies of Key Transformations and Rate-Determining Steps
Specific kinetic data for reactions of this compound is scarce. However, kinetic studies of similar aldehydes can provide a framework for understanding its reactivity. The rate of a reaction involving this aldehyde would be dependent on the concentrations of the reactants and any catalysts used.
For example, in a Wittig reaction to form an alkene, the rate-determining step is typically the attack of the phosphorus ylide on the aldehyde. The rate of this reaction would be influenced by the steric hindrance around the aldehyde group and the electronic nature of the p-cyanophenyl substituent. The electron-withdrawing nature of the cyano group would make the carbonyl carbon more electrophilic and could potentially increase the reaction rate compared to an unsubstituted benzaldehyde (B42025) derivative.
Experimental techniques such as spectrophotometry (monitoring the disappearance of the aldehyde or the appearance of the product) or gas chromatography could be used to determine the reaction rates under various conditions (e.g., temperature, concentration, solvent) and thereby establish the rate law and activation parameters for key transformations.
Role of Catalysis and Ligand Effects in Enhancing Reaction Efficiency and Selectivity
Catalysis plays a crucial role in many reactions of aldehydes. Both acid and base catalysis are common.
Acid catalysis typically involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles.
Base catalysis often involves the deprotonation of a nucleophile, increasing its nucleophilicity and facilitating its attack on the aldehyde.
In the context of transition metal catalysis , such as in hydrogenation or cross-coupling reactions, the choice of ligand is critical for both efficiency and selectivity. Phosphine (B1218219) ligands, for example, are widely used in palladium-catalyzed reactions. The electronic and steric properties of the phosphine ligand can be tuned to control the reactivity of the metal center. An electron-rich phosphine ligand would increase the electron density on the metal, which could enhance its catalytic activity in certain steps of the catalytic cycle. Conversely, bulky ligands can influence the stereoselectivity of a reaction.
For a hypothetical asymmetric reduction of the aldehyde group of this compound, a chiral ligand coordinated to a metal catalyst (e.g., ruthenium or rhodium) would be essential to control the stereochemical outcome. The ligand creates a chiral environment around the metal center, leading to the preferential formation of one enantiomer of the corresponding alcohol.
Stereochemical Control in Derivatization Reactions
Achieving stereochemical control in reactions that create new chiral centers is a major focus in organic synthesis. For this compound, reactions at the aldehyde carbon can generate a stereocenter.
One common strategy to achieve stereocontrol is the use of chiral auxiliaries . A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate. It directs the stereochemical course of a subsequent reaction before being removed. For example, a chiral hydrazine (B178648) could be condensed with the aldehyde to form a chiral hydrazone. Subsequent nucleophilic addition to the C=N bond would be directed by the chiral auxiliary, leading to the formation of a product with high diastereoselectivity. Removal of the auxiliary would then yield the enantiomerically enriched product.
Another approach is organocatalysis , where a small chiral organic molecule is used as the catalyst. For instance, a chiral proline derivative could catalyze the asymmetric aldol (B89426) reaction of this compound with a ketone, leading to the formation of a chiral β-hydroxy ketone with high enantioselectivity.
Intermediate Identification and Characterization in Reaction Sequences
The identification and characterization of reaction intermediates are crucial for understanding reaction mechanisms. In multi-step reactions involving this compound, various intermediates can be formed.
For example, in a Grignard reaction , the initial product is a magnesium alkoxide intermediate. This intermediate is typically not isolated but is hydrolyzed in a subsequent workup step to yield the final alcohol product. Its presence can be inferred from the reaction stoichiometry and the final product structure.
In some cases, intermediates may be stable enough to be isolated and characterized. Spectroscopic techniques are invaluable for this purpose:
Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure of an intermediate.
Infrared (IR) spectroscopy is useful for identifying functional groups, such as the disappearance of the aldehyde C=O stretch and the appearance of an O-H stretch in a reduction reaction.
Mass spectrometry (MS) can determine the molecular weight of an intermediate.
In situations where intermediates are too reactive to be isolated, trapping experiments can be employed. This involves adding a reagent to the reaction mixture that will react specifically with the intermediate to form a stable, characterizable product, thus providing evidence for the existence of the transient species.
Theoretical and Computational Chemistry Studies of 4 P Cyanophenyl Butyraldehyde and Its Reactions
Electronic Structure Analysis and Molecular Orbital Theory
This section would delve into the fundamental electronic characteristics of 4-(p-Cyanophenyl)butyraldehyde. Molecular orbital (MO) theory would be employed to describe the distribution and energy levels of electrons within the molecule. Key aspects to be analyzed would include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter, providing insights into the molecule's chemical reactivity and electronic transitions. The analysis would also detail the nature of the molecular orbitals, identifying whether they are localized on the cyanophenyl group, the butyraldehyde (B50154) chain, or delocalized across the entire molecule. This would elucidate the electronic interplay between the aromatic ring, the nitrile group, and the aldehyde.
Conformational Analysis and Energetics
Due to the presence of single bonds in the butyraldehyde chain, this compound can adopt numerous conformations. A comprehensive conformational analysis would aim to identify the most stable three-dimensional arrangements of the molecule. This involves systematically rotating the rotatable bonds and calculating the potential energy of each resulting conformer. The results would be presented as a potential energy surface, highlighting the low-energy (stable) conformers and the energy barriers between them. Understanding the preferred conformations is crucial as it dictates the molecule's shape, which in turn influences its physical properties and how it interacts with other molecules.
Density Functional Theory (DFT) Calculations for Reactivity Predictions and Spectroscopic Parameter Validation
Density Functional Theory (DFT) is a versatile computational method used to predict a wide array of molecular properties. For this compound, DFT calculations would be instrumental in predicting its reactivity. This would involve calculating various chemical reactivity descriptors, such as molecular electrostatic potential (MEP) maps, which identify the electron-rich and electron-poor regions of the molecule, indicating likely sites for nucleophilic and electrophilic attack. Furthermore, DFT can be used to calculate theoretical spectroscopic parameters, such as vibrational frequencies (infrared and Raman spectra) and NMR chemical shifts. A comparison of these calculated parameters with experimental data, if available, would serve to validate the computational model.
Computational Modeling of Reaction Mechanisms and Transition States
This subsection would focus on simulating the chemical reactions involving this compound. For instance, the reduction of the aldehyde group or nucleophilic addition to the carbonyl carbon are common reactions for aldehydes. Computational modeling can elucidate the step-by-step mechanism of such reactions, identifying all intermediates and, crucially, the transition states. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to understanding the reaction's kinetics. By mapping out the entire reaction pathway, one can gain a deep understanding of how the reaction proceeds and what factors influence its rate.
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions
Molecules are rarely studied in isolation; they are typically in a solution. Molecular dynamics (MD) simulations are a powerful tool to study the behavior of molecules in a solvent over time. An MD simulation of this compound would involve placing the molecule in a box of solvent molecules (e.g., water, ethanol) and simulating their movements based on the forces between them. This would provide insights into how the solvent influences the conformation of the molecule and its dynamics. Furthermore, MD simulations can be used to study intermolecular interactions, such as how multiple molecules of this compound might aggregate or how they interact with other types of molecules in a mixture.
While the framework for a comprehensive theoretical and computational study of this compound is clear, the specific data and detailed findings for each of these sections are currently unavailable in the scientific literature. The execution of such a study would undoubtedly contribute to a deeper understanding of the chemical and physical properties of this bifunctional molecule.
Emerging Research Frontiers and Future Perspectives for 4 P Cyanophenyl Butyraldehyde
Development of Novel Catalytic Systems for its Synthesis and Transformations
The efficient synthesis of 4-(p-Cyanophenyl)butyraldehyde and its subsequent chemical transformations are pivotal for its broader application. Modern catalysis offers sophisticated routes that promise high selectivity and yield. Key areas of development include the catalytic synthesis of the aldehyde itself and the catalytic transformation of its functional groups.
Two primary catalytic strategies for the synthesis of α-aryl aldehydes like this compound are hydroformylation of vinyl arenes and oxidation of primary alcohols. Recent advancements in copper hydride (CuH) catalysis have enabled highly enantioselective formal hydroformylation of vinyl arenes, providing access to α-aryl aldehydes with excellent control over regioselectivity (branched vs. linear products). nih.gov This methodology could be applied to a precursor like 4-(but-3-en-1-yl)benzonitrile to yield the target aldehyde.
Alternatively, the selective oxidation of the corresponding primary alcohol, 4-(p-cyanophenyl)butan-1-ol, represents a more established and highly researched route. Modern catalytic systems for alcohol oxidation are designed to be mild and selective, avoiding over-oxidation to the carboxylic acid. organic-chemistry.org Catalyst systems based on (bpy)CuI/TEMPO allow for efficient aerobic oxidation at room temperature. organic-chemistry.orgnih.gov For industrial-scale applications, heterogeneous catalysts such as gold-palladium nanoparticles supported on titanium dioxide (Au-Pd/TiO2) have shown extremely high turnover frequencies for the solvent-free oxidation of primary alcohols using molecular oxygen. researchgate.net
| Catalytic Method | Catalyst System | Precursor | Key Advantages |
|---|---|---|---|
| Asymmetric Hydroformylation | Copper Hydride (CuH) with Chiral Ligand | Vinyl Arene | High enantioselectivity and branched regioselectivity. nih.gov |
| Aerobic Oxidation | (bpy)CuI/TEMPO | Primary Alcohol | Mild, room temperature conditions using air as the oxidant. organic-chemistry.orgnih.gov |
| Solvent-Free Oxidation | Au-Pd/TiO₂ | Primary Alcohol | Very high turnover frequencies, suitable for green industrial processes. researchgate.net |
| Metal-Free Oxidation | DMSO/H₂SO₄ | Benzylic Alcohol | Avoids metal contaminants, short reaction times. organic-chemistry.org |
Exploration of New Synthetic Applications in Complex Molecular Architectures
The dual functionality of this compound makes it an attractive building block for constructing complex molecular architectures, particularly through multicomponent reactions (MCRs). MCRs are one-pot reactions where three or more reactants combine to form a product that incorporates substantial parts of all starting materials, offering high efficiency and atom economy. organic-chemistry.org
The aldehyde group can readily participate in a variety of MCRs. For instance, it can react with an amine and a carbonyl compound in a Mannich reaction, or with urea (B33335) and a β-ketoester in a Biginelli reaction to form dihydropyrimidinones. organic-chemistry.org Similarly, isocyanide-based MCRs like the Ugi and Passerini reactions utilize an aldehyde as a key component to rapidly generate complex peptide-like structures. organic-chemistry.orgnih.gov
The cyanophenyl group can play a dual role. It can act as a passive structural element, providing a rigid aromatic core with specific electronic properties. Alternatively, the nitrile group itself can be involved in subsequent transformations or MCRs. For example, it can participate in reactions leading to the formation of heterocyclic rings such as pyridazino[5,4,3-de] cd-bioparticles.netmdpi.comnaphthyridine derivatives. researchgate.net The combination of an aldehyde-driven MCR followed by a nitrile-based cyclization could allow for the rapid assembly of intricate, polycyclic scaffolds from simple precursors, including this compound.
Integration into Advanced Functional Materials Research
The distinct chemical properties of the aldehyde and cyanophenyl groups position this compound as a promising candidate for integration into advanced functional materials.
Liquid Crystals: The cyanobiphenyl moiety is a cornerstone of nematic liquid crystal design, famously exemplified by compounds like 4-cyano-4'-pentylbiphenyl (B1218408) (5CB). wikipedia.orgnih.gov The strong dipole moment of the nitrile group is crucial for creating the positive dielectric anisotropy required for liquid crystal displays (LCDs). google.comossila.com By derivatizing the butyraldehyde (B50154) portion of the molecule, it is conceivable to design new liquid crystalline materials where the cyanophenyl group provides the necessary mesogenic properties.
Functional Polymers: Aldehydes can serve as monomers in polymerization reactions. While many aromatic aldehydes are challenging to homopolymerize, certain structures like o-phthalaldehyde (B127526) can undergo cyclopolymerization to form polyacetals. researchgate.netacs.org The aldehyde group in this compound could be used to synthesize functional polymers, either as a primary monomer or as a co-monomer to introduce pendant aldehyde groups into a polymer chain. researchgate.net These pendant groups can then be used for post-polymerization modification to attach other molecules or to create cross-linked networks. researchgate.net
Surface Functionalization: The aldehyde group provides a powerful handle for covalently attaching the molecule to various surfaces. Aldehyde-functionalized surfaces can react with amines to form stable imine bonds (Schiff bases), which can be further reduced to even more stable amine linkages. acs.org This chemistry is used to functionalize nanoparticles, polymer brushes, and other material surfaces. cd-bioparticles.netnih.gov By immobilizing this compound onto a substrate, one could create a surface with the specific electronic and chemical properties of the cyanophenyl group, useful for applications in sensors or specialized coatings. researchgate.netnih.gov
Green Chemistry and Sustainable Synthesis Approaches Utilizing the Compound
Green chemistry principles are increasingly guiding the development of chemical processes, emphasizing waste reduction, energy efficiency, and the use of renewable resources. These principles are highly relevant to the synthesis and application of this compound.
Sustainable synthesis routes focus on minimizing hazardous waste. For example, the oxidation of 4-(p-cyanophenyl)butan-1-ol can be achieved using nitrogen dioxide gas, a process that converts the gaseous reagents into nitric acid, leaving no dangerous residues. nih.gov Other green approaches aim to produce aromatic aldehydes from renewable biomass sources through catalytic fractionation and ozonolysis, which could potentially be adapted for cyanophenyl-containing structures. rsc.orgrsc.org
A significant area of green chemistry involves the use of biocatalysis. The transformation of the aldehyde group in this compound can be accomplished using enzymes or whole-cell systems, which operate in water under mild conditions. The biocatalytic reduction of aromatic aldehydes to their corresponding primary alcohols is well-documented, using readily available and renewable biocatalysts such as extracts from Aloe vera or waste from vegetables like lentils (Lens culinaris). researchgate.netscielo.org.mxscielo.org.mx These methods provide a sustainable alternative to conventional reducing agents like metal hydrides, which generate toxic waste. scielo.org.mx
| Biocatalyst Source | Transformation | Key Advantages |
|---|---|---|
| Lens culinaris (Lentil) | Aldehyde Reduction | Uses whole plant cells, avoids toxic metal hydrides. researchgate.net |
| Aloe vera Extract | Aldehyde Reduction | Can be accelerated with microwave irradiation, simple and fast. scielo.org.mx |
| Vegetable Wastes (e.g., bean pods, mamey seeds) | Aldehyde Reduction | Valorizes agricultural waste, environmentally friendly. scielo.org.mx |
| E. coli JM109 | Aldehyde Reduction | Highly chemoselective, does not reduce ketones or other groups. nih.gov |
Potential for Derivatization in Specialized Chemical Technologies and Methodologies
The presence of two distinct functional groups allows for a wide range of selective derivatization reactions, making this compound a versatile tool in analytical chemistry and synthetic methodologies.
Derivatization of the Aldehyde Group: The aldehyde is highly reactive and can be easily derivatized for analytical purposes, particularly for enhancing detection in chromatographic techniques like HPLC and GC. nih.gov Reaction with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) converts the aldehyde into a stable oxime that is readily analyzed by GC-MS. sigmaaldrich.com For HPLC analysis, derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) yields a brightly colored hydrazone detectable by UV-Vis spectroscopy. nih.gov Another strategy involves reaction with D-cysteine to form a thiazolidine-4-carboxylic acid derivative, which is suitable for sensitive detection by LC-MS/MS. researchgate.net
Derivatization of the Nitrile Group: The nitrile group, while less reactive than the aldehyde, can be transformed into several other important functional groups. chemistrysteps.comlibretexts.orglibretexts.org
Reduction to Primary Amine: Using a strong reducing agent like Lithium aluminum hydride (LiAlH₄), the nitrile can be cleanly reduced to a primary amine (4-(p-aminomethylphenyl)butan-1-al, assuming selective protection of the aldehyde). libretexts.org This opens up access to a whole new class of compounds, including polyamides and other amine-containing molecules.
Hydrolysis to Carboxylic Acid: Under acidic or basic aqueous conditions, the nitrile group can be hydrolyzed to a carboxylic acid, forming 4-(p-carboxyphenyl)butyraldehyde. chemistrysteps.comchemistrysteps.com This introduces a third functional handle for further synthesis, for example, in the creation of polyesters or in bioconjugation.
Reaction with Organometallics: Grignard reagents react with nitriles to produce ketones after an aqueous workup. chemistrysteps.com This allows for the installation of a new carbon-carbon bond and the creation of a keto-aldehyde, a valuable synthon for further elaboration.
| Functional Group | Reagent/Reaction | Product Functional Group | Primary Application |
|---|---|---|---|
| Aldehyde | PFBHA | Oxime | GC-MS Analysis. sigmaaldrich.com |
| Aldehyde | D-Cysteine | Thiazolidine-4-carboxylic acid | LC-MS/MS Analysis. researchgate.net |
| Nitrile | LiAlH₄ / H₂O | Primary Amine | Synthetic intermediate for amines, amides. libretexts.org |
| Nitrile | H₃O⁺ or OH⁻ / H₂O, heat | Carboxylic Acid | Synthetic intermediate for acids, esters. chemistrysteps.com |
| Nitrile | Grignard Reagent (R-MgBr) / H₃O⁺ | Ketone | Carbon-carbon bond formation. chemistrysteps.com |
Q & A
Q. What are the common synthetic routes for preparing 4-(p-Cyanophenyl)butyraldehyde, and what are their critical reaction conditions?
Q. Which spectroscopic methods are most effective for characterizing this compound, and what key spectral features should researchers observe?
- Methodological Answer :
- ¹H NMR : The aldehydic proton typically appears as a singlet near δ 9.5–10.0 ppm. Aromatic protons from the p-cyanophenyl group resonate as doublets in the δ 7.5–8.0 ppm range due to para-substitution .
- GC-MS : Retention times and fragmentation patterns help confirm molecular weight (e.g., base peak at m/z corresponding to [M⁺–HCN] due to loss of the cyanide group) .
- FT-IR : A sharp C≡N stretch near 2220 cm⁻¹ and a strong aldehyde C=O stretch at ~1720 cm⁻¹ are diagnostic .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound while minimizing side reactions such as aldol condensation?
- Methodological Answer : Aldol dimerization is a major side reaction due to the aldehyde’s electrophilicity. Strategies include:
- Conducting reactions at low temperatures (−78°C) to suppress enolate formation .
- Using sterically hindered solvents (e.g., mesitylene) or aprotic solvents (THF) to limit nucleophilic attack .
Q. What strategies are recommended to prevent autoxidation of this compound during storage and experimental handling?
- Methodological Answer : Autoxidation to the carboxylic acid derivative can be mitigated by:
- Storing the compound under inert atmospheres (argon or nitrogen) at −20°C .
- Adding radical scavengers like BHT (0.1% w/w), which inhibits peroxidation pathways, as confirmed by ¹H NMR stability studies .
- Avoiding prolonged exposure to light or metal contaminants, which accelerate radical chain reactions .
Q. How do different reducing agents (e.g., LiAlH₄ vs. DIBAL) influence the stereochemical outcomes or purity in the synthesis of this compound?
- Methodological Answer :
- DIBAL : Selective for Weinreb amides, offering better control over aldehyde formation without over-reduction. Yields improve in non-polar solvents like hexane at −78°C .
Q. In mechanistic studies, how can EPR spectroscopy elucidate the radical intermediates involved in the degradation pathways of this compound?
- Methodological Answer : EPR spectroscopy detects paramagnetic species like peroxyl radicals (ROO•) formed during autoxidation. Key steps include:
- Trapping radicals with spin traps (e.g., DMPO) in situ .
- Observing hyperfine splitting patterns to identify radical structures. For example, a triplet signal indicates coupling with adjacent protons in the aliphatic chain .
- Correlating radical concentration with degradation kinetics using time-resolved EPR .
Data Contradiction Analysis
Q. How should researchers reconcile conflicting NMR data when characterizing this compound derivatives?
- Methodological Answer : Discrepancies in aldehydic proton signals (e.g., absence in oxidized samples) may arise from:
- Solvent effects : Deuterated solvents like DMSO-d₆ can shift peaks by 0.1–0.3 ppm.
- Tautomerism : Enol-aldehyde equilibria in protic solvents may obscure the aldehydic signal. Using CDCl₃ or CCl₄ minimizes this .
- Impurities : Side products (e.g., aldol dimers) require purification via flash chromatography (silica gel, hexane/EtOAc gradient) before analysis .
Tables for Key Data
| Reducing Agent | Solvent | Temperature | Yield | Byproducts | Reference |
|---|---|---|---|---|---|
| DIBAL | Hexane | −78°C | 85% | None |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
